Rp-8-Br-PET-cGMPS

Description

Properties

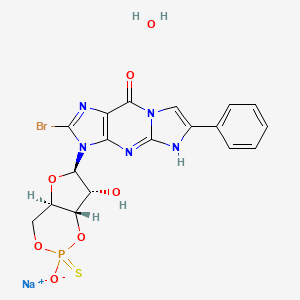

IUPAC Name |

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUXBFRWMZKKAJ-IPZAVTHYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5NaO7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635674 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185246-32-6 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of Rp-8-Br-PET-cGMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a widely utilized cGMP analog designed for its membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs).[1] It is primarily characterized as a competitive inhibitor of cGMP-dependent protein kinase (PKG), making it a valuable tool for dissecting cGMP signaling pathways. However, emerging evidence reveals a more complex pharmacological profile, including potential partial agonism at PKG and interactions with other cGMP-binding proteins. This guide provides an in-depth technical overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: Competitive Inhibition of Protein Kinase G

The principal mechanism of action of this compound is the competitive and reversible inhibition of cGMP-dependent protein kinase (PKG).[2][3] As a structural analog of cGMP, it binds to the cGMP-binding sites on the regulatory domain of PKG. This binding event prevents the conformational change that is normally induced by cGMP, thereby locking the kinase in its inactive state and preventing the phosphorylation of its downstream targets.[4]

A Twist in the Tale: Partial Agonism

Interestingly, under certain experimental conditions, this compound has been observed to act as a partial agonist of the PKG Iα isoform.[5] In the absence of cGMP, this compound can induce a conformational change in PKG Iα, leading to a low level of kinase activation.[5] This dual antagonist/partial agonist behavior is a critical consideration in experimental design and data interpretation, as it may lead to unexpected cellular responses.

Interactions with Other cGMP-Binding Proteins

Beyond its primary interaction with PKG, this compound has been shown to modulate the activity of other key components of the cGMP signaling cascade, including phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.

-

Phosphodiesterases (PDEs): this compound is resistant to hydrolysis by PDEs, a feature that contributes to its sustained intracellular activity.[1] Furthermore, it has been shown to interact with and inhibit certain PDE isoforms, including PDE1 and PDE6.[6] This inhibition of cGMP-degrading enzymes can lead to an overall increase in intracellular cGMP levels, which may indirectly influence cGMP signaling pathways.

-

Cyclic Nucleotide-Gated (CNG) Channels: In the context of photoreceptor function, this compound has been demonstrated to be an inhibitor of both rod and cone CNG channels.[7] It reduces the apparent affinity of the channels for cGMP, thereby decreasing channel opening and ion influx.[2]

-

Protein Kinase A (PKA): While considered to be selective for PKG, this compound has been found to interact with the cAMP-dependent protein kinase (PKA) regulatory subunit Iα (PKA1α).[6] However, its inhibitory potency at PKA is significantly lower than at PKG, indicating a high degree of selectivity.

Quantitative Data Summary

The following table summarizes the known quantitative parameters for the interaction of this compound with its various targets.

| Target | Parameter | Value | Species/System | Reference |

| Protein Kinase G (PKG) | ||||

| PKG Iα | Kᵢ (competitive inhibition) | 0.03 µM | Purified enzyme | |

| PKG Iβ | Kᵢ (competitive inhibition) | 0.03 µM | Purified enzyme | |

| Cyclic Nucleotide-Gated (CNG) Channels | ||||

| Rod CNG Channel | EC₅₀ (inhibition) | 0.45 µM (at low concentrations) | Heterologously expressed in Xenopus oocytes | [2] |

| Cone CNG Channel | EC₅₀ (inhibition) | 4.4 µM (at low concentrations) | Heterologously expressed in Xenopus oocytes | [2] |

| Phosphodiesterases (PDEs) | ||||

| PDE1β | Interaction confirmed | - | Murine retina | [6] |

| PDE1c | Interaction confirmed | - | Murine retina | [6] |

| PDE6α | Interaction confirmed | - | Murine retina | [6] |

| Protein Kinase A (PKA) | ||||

| PKA Iα | Interaction confirmed | - | Murine retina | [6] |

Note: Specific Kᵢ or IC₅₀ values for the interaction of this compound with individual PDE isoforms are not consistently reported in the literature.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language.

References

- 1. interchim.fr [interchim.fr]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

The Dual-Faceted Role of Rp-8-Br-PET-cGMPS as a cGMP-Dependent Protein Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rp-8-Br-PET-cGMPS (β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a widely utilized cell-permeable and metabolically stable analog of cyclic guanosine monophosphate (cGMP). It is recognized primarily as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (cGK or PKG). However, its mechanism of action is nuanced, as it can also exhibit partial agonist activity towards the cGKIα isoform in the absence of cGMP. This dual functionality necessitates careful consideration in experimental design and data interpretation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visual representations of relevant signaling pathways and workflows.

Mechanism of Action

This compound primarily functions as a competitive, reversible inhibitor of cGMP-dependent protein kinase.[1] It achieves this by binding to the cGMP-binding sites on the regulatory domain of cGK, thereby preventing the conformational change required for kinase activation by the endogenous agonist, cGMP. Kinetic analyses have demonstrated its potent inhibitory effect on both cGKIα and cGKIβ isoforms.[2]

A critical aspect of its pharmacology is the observation that, in the absence of cGMP, this compound can act as a partial agonist of cGKIα.[1][3] This suggests that its binding can induce a conformational change similar to that caused by cGMP, leading to a partial activation of the kinase.[1] This partial agonism is an important consideration in cellular systems with low basal cGMP levels, as the introduction of this compound could potentially stimulate rather than inhibit cGKIα activity.[1][3] Therefore, when using this inhibitor, it is crucial to consider the cellular context and the basal levels of cGMP.

Furthermore, studies have indicated that this compound is selective for cGK over cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting the distinct roles of these two major downstream effectors of cyclic nucleotide signaling.[2]

Data Presentation: Inhibitory Potency and Selectivity

The following table summarizes the quantitative data on the inhibitory potency of this compound against different protein kinase isoforms.

| Target Kinase | Ki (Apparent Inhibition Constant) | Reference |

| cGMP-dependent Protein Kinase Iα (cGKIα) | 35 nM | [4] |

| cGMP-dependent Protein Kinase Iβ (cGKIβ) | 30 nM | [4] |

| cGMP-dependent Protein Kinase II (cGKII) | 450 nM | [4] |

| cAMP-dependent Protein Kinase II (PKA II) | 11 µM | [2][4] |

Experimental Protocols

In Vitro cGK Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against purified cGK in a cell-free system.

Materials:

-

Purified recombinant cGKIα or cGKIβ

-

This compound

-

cGMP

-

A specific peptide substrate for cGK (e.g., a fluorescently labeled peptide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

96-well microplate

-

Microplate reader capable of detecting the phosphorylated substrate

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Prepare a solution of the cGK enzyme in the kinase reaction buffer. The final concentration should be in the low nanomolar range and determined empirically.

-

Prepare a solution of the peptide substrate and cGMP in the kinase reaction buffer. The final concentration of the substrate is typically in the low micromolar range, and the cGMP concentration should be at or near its Ka for the kinase.

-

Add the serially diluted this compound or vehicle control to the wells of the 96-well plate.

-

Add the cGK enzyme solution to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the substrate/cGMP solution and ATP to each well. The final ATP concentration is often at its Km for the kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).

-

Detect the amount of phosphorylated substrate using a microplate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Assay for cGK Inhibition

This protocol provides a general framework for assessing the effect of this compound on cGK activity within intact cells.

Materials:

-

Cells expressing the target cGK isoform

-

Cell culture medium and supplements

-

This compound

-

A cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside or a phosphodiesterase inhibitor)

-

Lysis buffer

-

Antibodies specific for a known cGK substrate and its phosphorylated form (e.g., VASP)

-

Western blotting reagents and equipment

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes).

-

Stimulate the cells with a cGMP-elevating agent to activate the cGK pathway.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform Western blotting using antibodies against the phosphorylated and total forms of a known cGK substrate (e.g., phospho-VASP and total VASP).

-

Quantify the band intensities and normalize the level of the phosphorylated substrate to the total amount of the substrate.

-

Data Analysis: Compare the levels of substrate phosphorylation in the presence and absence of the inhibitor to determine its effect on cellular cGK activity.

Visualizations

Signaling Pathway

Caption: cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for an in vitro cGK inhibition assay.

References

- 1. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biolog.de [biolog.de]

Unraveling the Role of Rp-8-Br-PET-cGMPS in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a lipophilic, membrane-permeant analog of cyclic guanosine monophosphate (cGMP) that serves as a critical tool for investigating cGMP-mediated signaling pathways. Primarily recognized as a competitive inhibitor of cGMP-dependent protein kinase (PKG), its complex pharmacology also includes modulatory effects on other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs). This technical guide provides an in-depth analysis of the function and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades.

Core Mechanism of Action

This compound is a diastereomer of the cGMP analog 8-Bromoguanosine-3',5'-cyclic monophosphorothioate.[1] The key to its primary inhibitory function lies in the Rp configuration of the sulfur atom on the phosphate group, which allows it to bind to the cGMP-binding sites on target proteins without inducing the conformational change required for activation.[1] This makes it a competitive antagonist of cGMP action at these sites.[2]

However, its activity is not limited to simple inhibition. Under certain in vitro conditions and in the absence of cGMP, this compound has been observed to act as a partial agonist of the PKGIα isoform.[3] Furthermore, the β-phenyl-1,N2-etheno modification contributes to its ability to inhibit CNG channels.[4]

Quantitative Data Summary

The following tables summarize the known quantitative parameters for the interaction of this compound with its primary targets.

| Target | Parameter | Value | Species/System | Reference |

| Cyclic Nucleotide-Gated (CNG) Channels | ||||

| Rod Photoreceptor CNG Channels | EC50,h (low concentration) | ~0.45 µM | Bovine (heterologously expressed in Xenopus laevis oocytes) | [4] |

| Cone Photoreceptor CNG Channels | EC50,h (low concentration) | ~4.4 µM | Human (heterologously expressed in Xenopus laevis oocytes) | [4] |

| Rod Photoreceptor CNG Channels | Apparent Affinity Decrease (at 50 µM) | ~4.9-fold | Bovine (heterologously expressed in Xenopus laevis oocytes) | [4] |

| Cone Photoreceptor CNG Channels | Apparent Affinity Decrease (at 50 µM) | ~3.2-fold | Human (heterologously expressed in Xenopus laevis oocytes) | [4] |

| cGMP-Dependent Protein Kinase (PKG) | ||||

| PKGIα | Inhibition | Reported as a potent inhibitor, but specific Ki values are not consistently available in the reviewed literature. | Purified enzyme | [3][5] |

| PKGIα | Partial Agonism | Can activate in the absence of cGMP. | Purified enzyme and intact vascular smooth muscle cells | [3] |

| PKGII | Inhibition | Does not inhibit PKGII activity. | Purified enzyme | [5] |

| Other Identified Interactors | ||||

| PDE1β, PDE1c, PDE6α, PKA1α | Binding | Identified as interactors via affinity chromatography. | Murine retina | [6] |

Signaling Pathways Modulated by this compound

This compound is a valuable tool for dissecting signaling pathways where cGMP is a key second messenger.

The NO/cGMP/PKG Signaling Pathway

The nitric oxide (NO)/cGMP/PKG pathway is a fundamental signaling cascade involved in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound is frequently used to probe the role of PKG in this pathway.

Phototransduction Cascade

In photoreceptor cells, cGMP plays a crucial role in keeping CNG channels open in the dark. In diseases like Retinitis Pigmentosa, elevated cGMP levels lead to excessive CNG channel activity and subsequent cell death. This compound has been investigated for its potential to mitigate this by inhibiting CNG channels.[4]

Experimental Protocols

In Vitro PKG Kinase Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on PKG activity.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine purified PKG enzyme, a specific peptide substrate (e.g., a fluorescently labeled or biotinylated peptide), and a kinase buffer containing MgCl2.

-

Compound Addition: Add this compound at various concentrations to the reaction mixtures. Include control tubes with vehicle and tubes with a known PKG activator (e.g., 8-Br-cGMP) to establish baseline and maximal activity.

-

Initiation: Start the kinase reaction by adding ATP (often [γ-³²P]ATP for radiometric detection or unlabeled ATP for other detection methods).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (for radiometric assays) or by adding a stop solution.

-

Detection: For radiometric assays, wash the paper to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter. For other methods (e.g., fluorescence-based or antibody-based), follow the specific detection protocol.

-

Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the activated control.

Vascular Smooth Muscle Relaxation Assay

This ex vivo protocol assesses the effect of this compound on vascular tone.[1]

Methodology:

-

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, gassed with 95% O2 / 5% CO2.[1]

-

Pre-incubation: Pre-incubate the aortic rings with varying concentrations of this compound for a defined period (e.g., 30 minutes).[1]

-

Contraction: Induce a stable, submaximal contraction with a vasoconstrictor such as phenylephrine.[1]

-

Vasodilation: Add a known vasodilator that acts through the cGMP pathway (e.g., sodium nitroprusside) in a cumulative manner.[1]

-

Data Acquisition: Record the changes in isometric tension using a force transducer.[1]

-

Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor and compare the dose-response curves in the presence and absence of this compound.[1]

Platelet Aggregation Assay

This in vitro assay determines the impact of this compound on platelet function.[1]

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by low-speed centrifugation.[1]

-

Pre-incubation: Pre-incubate the PRP with this compound.[1]

-

Induction of Anti-aggregation: Add a cGMP-elevating agent like sodium nitroprusside to inhibit platelet aggregation.[1]

-

Induction of Aggregation: Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.[1]

-

Data Acquisition: Monitor and record the percentage of platelet aggregation over time using an aggregometer, which measures changes in light transmission.[1]

-

Analysis: Compare the aggregation curves to determine if this compound can reverse the anti-aggregatory effect of the cGMP-elevating agent.[1]

Conclusion

This compound is a multifaceted pharmacological tool that has been instrumental in advancing our understanding of cGMP signaling. While its primary role is the competitive inhibition of PKG, its effects on CNG channels and its potential for partial agonism of PKGIα highlight the importance of careful experimental design and interpretation. This guide provides a comprehensive overview of its function, supported by quantitative data and detailed methodologies, to aid researchers in effectively utilizing this compound in their investigations of cellular signaling and in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Rp-8-Br-PET-cGMPS in Elucidating cGMP Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger implicated in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, phototransduction, and neuronal signaling. The study of cGMP signaling pathways has been greatly advanced by the development of specific pharmacological tools. Among these, Rp-8-Br-PET-cGMPS ((β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) has emerged as a potent and valuable cell-permeable analog for investigating the roles of cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) channels. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying cGMP-mediated cellular events.

Introduction to this compound

This compound is a chemically modified analog of cGMP designed to be a competitive antagonist of cGMP's effects. Its structure incorporates several key modifications:

-

An Rp-phosphorothioate group: This modification at the cyclic phosphate moiety is crucial for its antagonistic activity against PKG. The "Rp" diastereomer sterically hinders the conformational changes required for kinase activation.

-

An 8-Bromo (8-Br) substitution: This modification on the guanine ring enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.

-

A β-phenyl-1,N2-etheno (PET) adduction: This bulky group further increases lipophilicity and contributes to its inhibitory effects, particularly on CNG channels.

Together, these modifications create a powerful research tool that acts as a competitive, reversible inhibitor of PKG and an inhibitor of CNG channels[1][2][3][4]. However, it is crucial to note that under certain in vitro and intact cell conditions, this compound has been observed to act as a partial agonist of the PKGIα isoform, a detail that warrants careful consideration in experimental design and data interpretation[5].

Mechanism of Action

This compound primarily exerts its effects by competitively binding to the cGMP-binding sites on target proteins, thereby preventing the binding of endogenous cGMP and subsequent activation.

Inhibition of cGMP-Dependent Protein Kinase (PKG)

PKG is a key effector of cGMP signaling. Upon binding of cGMP, PKG undergoes a conformational change that activates its serine/threonine kinase domain, leading to the phosphorylation of downstream target proteins. This compound binds to the cGMP-binding sites on the regulatory domain of PKG but fails to induce the activating conformational change. This competitive inhibition blocks the downstream signaling cascade. It is considered the most specific PKG-I inhibitor among the known cyclic nucleotide analogs[6].

Inhibition of Cyclic Nucleotide-Gated (CNG) Channels

CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cGMP. In processes like phototransduction in retinal photoreceptors, cGMP binding to CNG channels leads to their opening and cation influx. This compound can also bind to the cGMP-binding sites on CNG channels, preventing their activation and reducing cation conductance[6][7].

Quantitative Data

The following tables summarize the known quantitative data for the interaction of this compound with its primary targets.

| Target | Parameter | Value (µM) | Species/System | Reference |

| PKG Iα | Ki | 0.35 | Bovine lung | |

| PKG Iβ | Ki | 0.25 | Recombinant human | |

| PKA | Ki | >100 | Bovine heart |

Table 1: Inhibition Constants (Ki) of this compound for Protein Kinases. This table illustrates the selectivity of this compound for PKG isoforms over Protein Kinase A (PKA).

| Target | Parameter | Value (µM) | Conditions | Reference |

| Rod CNG Channels | EC50 | 0.45 | In the presence of 100 µM cGMP | [6] |

| Cone CNG Channels | EC50 | 4.4 | In the presence of 20 µM cGMP | [6] |

Table 2: Half-maximal Inhibitory Concentration (EC50) of this compound for Retinal CNG Channels. This table highlights the differential inhibitory potency of this compound on rod and cone CNG channels.

Signaling Pathways

This compound is instrumental in dissecting the cGMP/PKG signaling pathway. The following diagrams illustrate the canonical pathway and the points of intervention for this inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Lipophilic Profile and Cellular Access of Rp-8-Br-PET-cGMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical and biological properties of Rp-8-Br-PET-cGMPS, a potent and membrane-permeant inhibitor of cGMP-dependent protein kinase (PKG). A comprehensive understanding of its lipophilicity and cell permeability is paramount for the accurate design and interpretation of cellular and in vivo studies. This document provides a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the lipophilicity and inhibitory activity of this compound.

Table 1: Physicochemical and Permeability Properties

| Parameter | Value | Reference |

| Lipophilicity (log Kw) | 2.83 | [1][2][3] |

| Cell Permeability | Membrane-permeant | [1][4][5] |

| Predicted Diffusion | ~45% of extracellular concentration | [3][6] |

Table 2: Inhibitory Activity

| Target | Inhibition Constant (Ki) / IC50 | Reference |

| cGMP-dependent Protein Kinase Iα (PKG Iα) | 35 nM | [4][7] |

| cGMP-dependent Protein Kinase Iβ (PKG Iβ) | 30 nM | [4][7] |

| cGMP-dependent Protein Kinase II (PKG II) | 450 nM | [4] |

| cAMP-dependent Protein Kinase II (PKA II) | 11 µM | [4][7] |

| cGMP-gated ion channels | IC50 = 25 µM | [7] |

Signaling Pathway and Mechanism of Action

This compound primarily functions as a competitive antagonist of cGMP at the regulatory domain of PKG.[8] This inhibition prevents the downstream phosphorylation of target proteins involved in a multitude of cellular processes. The following diagram illustrates the canonical cGMP/PKG signaling pathway and the point of intervention by this compound.

Experimental Protocols

The high lipophilicity and cell permeability of this compound make it an invaluable tool for investigating the role of the cGMP/PKG pathway in intact cells and tissues. Below are detailed methodologies for key experiments.

Assessment of Vascular Smooth Muscle Relaxation

Objective: To determine the effect of this compound on vasodilator-induced relaxation of vascular smooth muscle.

Methodology:

-

Tissue Preparation: Isolate aortic rings from a suitable animal model and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Pre-contraction: Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine).

-

Inhibitor Pre-incubation: Pre-incubate the aortic rings with this compound (e.g., for 30 minutes) at the desired concentration.

-

Vasodilator Addition: Add a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) in a cumulative concentration-response manner.

-

Data Acquisition: Continuously record the changes in isometric tension using a force transducer.

-

Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor and compare the concentration-response curves in the presence and absence of this compound.[8]

References

- 1. This compound BIOLOG Life Science Institute [biolog.de]

- 2. Quantification of cAMP and cGMP analogs in intact cells: pitfals in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. biolog.de [biolog.de]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides | springermedizin.de [springermedizin.de]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Diastereomers Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS: Antagonist and Agonist of the cGMP-PKG Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth comparison of two pivotal research tools: the cGMP-dependent protein kinase (PKG) antagonist, Rp-8-Br-PET-cGMPS, and its agonist diastereomer, Sp-8-Br-PET-cGMPS. These potent, membrane-permeable, and phosphodiesterase-resistant cGMP analogs are instrumental in dissecting the complex roles of the cGMP signaling cascade in cellular processes ranging from smooth muscle relaxation and platelet aggregation to neuronal function and apoptosis.[1][2] This document details their mechanisms of action, provides comparative quantitative data, outlines key experimental protocols, and visualizes the associated biochemical pathways and workflows.

Core Concepts: The Central Role of cGMP and PKG

The cyclic guanosine monophosphate (cGMP) signaling system is a fundamental pathway that regulates a vast array of physiological processes.[3] Extracellular signals, such as nitric oxide (NO), stimulate soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into the second messenger cGMP.[4][5][6] The primary downstream effector for many of cGMP's actions is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase.[4][5] Upon activation by cGMP, PKG phosphorylates numerous target proteins, modulating cellular functions like ion channel conductance, calcium homeostasis, and gene expression.[7]

To probe this pathway, researchers utilize structural analogs of cGMP. The diastereomers this compound and Sp-8-Br-PET-cGMPS are phosphorothioate derivatives of cGMP, where the stereochemistry at the phosphorus atom—designated Rp or Sp—determines their function.[1][8] The "8-Br" (8-bromo) and "PET" (β-phenyl-1,N2-etheno) modifications enhance lipophilicity and membrane permeability, while the phosphorothioate backbone confers resistance to degradation by phosphodiesterase (PDE) enzymes, ensuring a more sustained cellular effect.[2][8][9]

Differentiated Mechanisms of Action

The opposing functions of these diastereomers stem directly from their three-dimensional structure and how they interact with the cGMP-binding sites on the regulatory domain of PKG.

-

Sp-8-Br-PET-cGMPS (The Agonist): The "Sp" configuration mimics the binding of endogenous cGMP. It docks into the regulatory domain of PKG, inducing a critical conformational change that releases the catalytic domain from autoinhibition.[2] This activates the kinase, enabling it to phosphorylate its downstream substrates. Thus, the Sp isomer functions as a potent PKG activator.[10][11][12]

-

This compound (The Antagonist): The "Rp" configuration allows the molecule to bind to the same cGMP-binding sites on PKG with high affinity. However, it fails to induce the necessary conformational change for activation. By occupying the binding site, it acts as a competitive antagonist, preventing endogenous cGMP from activating the enzyme.[1][13][14] It is important to note that under certain in vitro conditions and high concentrations, this compound has been observed to act as a partial agonist of the PKG Iα isoform, a nuance critical for experimental interpretation.[15]

Quantitative Data Presentation

The distinct actions of these analogs are reflected in their biochemical parameters. While comprehensive, directly comparative kinetic data is sparse in the literature, the following table summarizes their established properties.

| Parameter | Sp-8-Br-PET-cGMPS | This compound |

| Primary Action | PKG Agonist[10] | Competitive PKG Antagonist[8][13] |

| Mechanism | Activates PKG Iα and Iβ[11][12] | Inhibits cGMP-mediated activation of PKG[1] |

| Reported Potency | Potent activator; specific Ka values not readily available in cited literature.[9] | Potent inhibitor; specific Ki values not readily available in cited literature.[16] |

| Membrane Permeability | High; lipophilic PET group facilitates entry into intact cells.[10][12] | High; lipophilic PET group facilitates entry into intact cells.[8][14] |

| PDE Resistance | High; phosphorothioate backbone resists hydrolysis by PDEs.[10][11][12] | High; phosphorothioate backbone resists hydrolysis by PDEs.[8][14] |

| Selectivity Notes | Also reported as an inhibitor of retinal-type cGMP-gated ion channels.[10][12] | Can activate PKG Iα under certain conditions (partial agonism).[15] May interact with other cGMP-binding proteins like PDEs and PKA.[17] |

Visualization of the cGMP-PKG Signaling Pathway

The diagram below illustrates the canonical NO/sGC/cGMP signaling pathway and highlights the specific points of intervention for both the Sp-agonist and the Rp-antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 6. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 7. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Sp-8-Br-PET-cGMPS - Immunomart [immunomart.com]

- 12. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 13. rndsystems.com [rndsystems.com]

- 14. This compound BIOLOG Life Science Institute [biolog.de]

- 15. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Rp-8-Br-PET-cGMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding Rp-8-Br-PET-cGMPS, a pivotal modulator of cGMP signaling pathways. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological and experimental frameworks.

Core Concepts: A Competitive Antagonist with Nuanced Activity

This compound, or Rp-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, is a diastereomer of the cGMP analog 8-Bromoguanosine-3',5'-cyclic monophosphorothioate.[1] The "Rp" configuration refers to the spatial orientation of the sulfur atom on the phosphate group, which is critical to its function.[1] Primarily, this compound acts as a competitive, reversible inhibitor of cGMP-dependent protein kinase (PKG).[2] It binds to the cGMP binding sites on PKG, thereby preventing activation by the endogenous second messenger, cGMP.[3]

Interestingly, while it is predominantly known as a PKG inhibitor, some studies have revealed that under certain in vitro conditions and in the absence of a cGMP agonist, this compound can act as a partial agonist of the cGKIα isoform.[4][5] This highlights the importance of careful experimental design and interpretation when utilizing this compound.

Beyond its interaction with PKG, this compound has also been shown to inhibit the activity of cyclic nucleotide-gated (CNG) channels, which are crucial in processes such as phototransduction.[6] This inhibitory action on both PKG and CNG channels has made it a valuable tool in studying retinal degeneration, where excessive cGMP levels are implicated.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from the foundational literature.

| Parameter | Target | Value | Cell/System Type | Reference |

| Ki | cGKI | 35 nM | - | [8] |

| Ki | cGKII | 30 nM | - | [8] |

| Ki | Protein Kinase A (PKA) | 11 µM | - | [8] |

| IC50 | cGMP-induced activation of CNG channels | 25 µM | - | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound. Below are protocols for key experiments cited in the literature.

In Vitro Kinase Assay (Radiometric)

This assay is fundamental for determining the inhibitory potency of compounds like this compound on PKG activity.

Objective: To quantify the inhibition of PKG-mediated phosphorylation of a substrate peptide in the presence of this compound.

Materials:

-

Purified recombinant PKG (e.g., PKGIα or PKGIβ)

-

Specific substrate peptide for PKG (e.g., Kemptide)

-

This compound

-

cGMP (as an agonist)

-

[γ-³²P]ATP

-

Kinase reaction buffer (containing MgCl₂, ATP, and a buffer like MOPS or HEPES)

-

P81 phosphocellulose paper

-

Phosphoric acid solution for washing

-

Scintillation counter

Procedure:

-

Prepare a master mix: For a set of reactions, prepare a master mix containing the kinase reaction buffer, purified PKG, and the substrate peptide.

-

Serial Dilution: Prepare serial dilutions of this compound to test a range of concentrations.

-

Initiate the Reaction:

-

To individual reaction tubes, add the master mix.

-

Add the various concentrations of this compound.

-

Add a fixed, activating concentration of cGMP.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto labeled P81 phosphocellulose paper squares. The peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the P81 papers multiple times in a phosphoric acid solution to remove any unbound [γ-³²P]ATP.

-

Quantification: Place the washed and dried P81 papers in scintillation vials with a scintillation cocktail and measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Plot the remaining kinase activity as a function of the this compound concentration to determine the IC₅₀ or Kᵢ value.

Vascular Smooth Muscle Relaxation Assay

This ex vivo assay assesses the functional effect of this compound on vascular tone, a process heavily regulated by the cGMP/PKG pathway.[1]

Objective: To determine the ability of this compound to inhibit vasodilation induced by cGMP-elevating agents.

Materials:

-

Isolated aortic rings from a suitable animal model (e.g., rat or rabbit)

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and gassed with 95% O₂ / 5% CO₂

-

Force transducer to measure isometric tension

-

A vasoconstrictor (e.g., phenylephrine or U46619)

-

A vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside)

-

This compound

Procedure:

-

Tissue Preparation: Isolate aortic rings and mount them in the organ bath containing the physiological salt solution.[1]

-

Equilibration: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved.

-

Pre-incubation: Add this compound to the organ bath and incubate for a defined period (e.g., 30 minutes).[1] A control set of tissues should be incubated with vehicle only.

-

Contraction Induction: Induce a stable, submaximal contraction in the aortic rings using a vasoconstrictor like phenylephrine.[1]

-

Vasodilation: Once the contraction is stable, cumulatively add a cGMP-elevating vasodilator (e.g., sodium nitroprusside) to the organ bath and record the relaxation response.

-

Data Acquisition: Record the changes in isometric tension using the force transducer.[1]

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.[1] Compare the dose-response curves for the vasodilator in the presence and absence of this compound to demonstrate its inhibitory effect.

Platelet Aggregation Assay

This assay investigates the role of the cGMP/PKG pathway in platelet function, where it acts as an inhibitory signal.[1]

Objective: To assess the ability of this compound to reverse the anti-aggregatory effects of cGMP-elevating agents.

Materials:

-

Freshly prepared platelet-rich plasma (PRP)[1]

-

Platelet aggregometer

-

A platelet agonist (e.g., ADP, collagen, or thrombin)

-

A cGMP-elevating agent (e.g., sodium nitroprusside)

-

This compound

Procedure:

-

PRP Preparation: Obtain fresh blood and prepare PRP by low-speed centrifugation.[1]

-

Pre-incubation: Pre-incubate aliquots of PRP with this compound and a cGMP-elevating agent.[1] Control samples should include PRP with the cGMP-elevating agent alone and PRP with vehicle.

-

Aggregation Assay:

-

Place the PRP samples in the aggregometer cuvettes.

-

Add a platelet agonist to induce aggregation.

-

-

Data Acquisition: Monitor and record the percentage of platelet aggregation over time by measuring changes in light transmission through the PRP.[1]

-

Data Analysis: Compare the aggregation curves and the maximum percentage of aggregation between the different conditions. The reversal of the anti-aggregatory effect of the cGMP-elevating agent by this compound demonstrates its inhibitory action in this system.[1]

Visualizing the Core Concepts

cGMP Signaling Pathway and the Role of this compound

Caption: The cGMP signaling pathway, illustrating the inhibitory action of this compound on PKG.

Experimental Workflow for Characterizing this compound in Vascular Smooth Muscle

Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on vasodilation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]

- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor this compound can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Rp-8-Br-PET-cGMPS in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-PET-cGMPS (β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). It serves as a crucial tool in biomedical research for dissecting the complex signaling pathways regulated by cGMP. As a competitive antagonist of cGMP-dependent protein kinase (PKG), this compound allows for the precise investigation of the roles of PKG in a multitude of physiological and pathophysiological processes.[1][2][3] This technical guide provides a comprehensive overview of the core applications of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound is a diastereomer of its agonistic counterpart, Sp-8-Br-PET-cGMPS. The key to its inhibitory action lies in the specific spatial orientation of the sulfur atom on the phosphate group (the "Rp" configuration), which prevents the conformational change required for PKG activation.[1] While its primary and most well-characterized target is PKG, it's important for researchers to be aware that at higher concentrations, cGMP analogs can interact with other cGMP-binding proteins. Studies have shown that this compound can also interact with cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).[4]

The primary utility of this compound lies in its ability to competitively inhibit the binding of cGMP to PKG, thereby preventing the phosphorylation of downstream substrates.[1] This makes it an invaluable tool for elucidating the specific contributions of the cGMP/PKG pathway in various cellular functions. However, some studies suggest that under certain in vitro and intact cell conditions, this compound may act as a partial agonist of PKG Iα, a nuance that should be considered when interpreting experimental results.

Quantitative Data

The inhibitory potency of this compound has been characterized in various systems. The following table summarizes key quantitative data for this compound.

| Parameter | Target | System | Value | Reference |

| EC50 | Rod CNG Channel Inhibition | Xenopus laevis oocytes | ~0.45 µM | |

| EC50 | Cone CNG Channel Inhibition | Xenopus laevis oocytes | ~4.4 µM | |

| Ki | cGMP-dependent protein kinase | In vitro (kemptide substrate) | 0.5 µM (for (Rp)-8-pCPT-cGMPS, a related compound) | |

| Effective Concentration | Inhibition of nitrovasodilator-induced relaxation | Porcine coronary arteries | 3 x 10-5 M | [5] |

| Effective Concentration | Reversal of cGMP-mediated platelet inhibition | Washed rat platelets | 25 µM | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental application of this compound, the following diagrams are provided.

Key Applications and Experimental Protocols

This compound is utilized across several key areas of biomedical research.

Vascular Smooth Muscle Relaxation

Background: The cGMP/PKG pathway is a primary regulator of vascular tone. Increased PKG activity leads to a decrease in intracellular calcium and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[7]

Experimental Goal: To investigate the role of PKG in vasodilation by assessing the ability of this compound to inhibit the relaxation of pre-contracted vascular smooth muscle in response to cGMP-elevating agents.

Detailed Methodology:

-

Tissue Preparation:

-

Pre-incubation with Inhibitor:

-

Allow the aortic rings to equilibrate under a resting tension.

-

Pre-incubate the tissues with this compound (e.g., 10-30 µM) for a defined period, typically 30 minutes, to ensure adequate cell penetration and target engagement.[1] A parallel set of tissues should be incubated with vehicle as a control.

-

-

Induction of Contraction:

-

Induce a stable, submaximal contraction in the aortic rings using a vasoconstrictor such as phenylephrine or U46619.[1]

-

-

Assessment of Relaxation:

-

Data Acquisition and Analysis:

-

Continuously record the changes in isometric tension using a force transducer.[1]

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.[1]

-

Compare the dose-response curves of the vasodilator in the presence and absence of this compound to quantify the inhibitory effect.

-

Platelet Aggregation

Background: The nitric oxide (NO)/cGMP/PKG signaling pathway is a key inhibitor of platelet activation and aggregation, playing a crucial role in preventing thrombosis.

Experimental Goal: To determine the involvement of PKG in the anti-aggregatory effects of cGMP-elevating agents by using this compound to reverse these effects.

Detailed Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Obtain fresh human or animal blood in an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP.[1]

-

-

Platelet Aggregation Assay:

-

Perform the assay in an aggregometer, which measures changes in light transmission through the PRP as platelets aggregate.[1][8]

-

Pre-incubate the PRP with this compound (e.g., 25 µM) for a short period (e.g., 3 minutes).[6]

-

Add a cGMP-elevating agent, such as sodium nitroprusside, to inhibit platelet aggregation.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin).[1]

-

-

Data Acquisition and Analysis:

Neuroscience Research: Retinal Degeneration

Background: In certain forms of retinal degeneration, such as retinitis pigmentosa, elevated cGMP levels are associated with photoreceptor cell death.[4] The cGMP/PKG pathway is implicated in this process.

Experimental Goal: To investigate the therapeutic potential of inhibiting PKG in preventing photoreceptor cell death in models of retinal degeneration.

Detailed Methodology:

-

Cell Culture or Organotypic Retinal Explants:

-

Use appropriate cell lines or primary retinal cultures from animal models of retinal degeneration.

-

Treat the cultures with this compound at various concentrations.

-

-

Induction of Cell Death (if applicable):

-

In some experimental paradigms, cell death may be induced by agents that elevate cGMP or by other means that mimic the disease state.

-

-

Apoptosis Assays:

-

After a defined incubation period, assess apoptosis using established methods. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9]

-

Staining Protocol:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.[9]

-

-

-

Data Analysis:

-

Compare the percentage of apoptotic cells in cultures treated with this compound to untreated or vehicle-treated controls.

-

Conclusion

This compound is a powerful and specific pharmacological tool for the investigation of cGMP/PKG signaling. Its utility in elucidating the roles of PKG in diverse physiological processes, from vascular relaxation to platelet function and neuronal survival, is well-established. This guide provides a foundational understanding and practical protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to explore the complexities of cellular signaling and to pave the way for novel therapeutic interventions. As with any pharmacological inhibitor, careful consideration of its potential off-target effects and context-dependent partial agonism is essential for the robust interpretation of experimental data.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]

- 3. This compound (3028) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. The photoreceptor protective cGMP-analog this compound interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]

- 7. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Competitive Edge: A Technical Guide to Rp-8-Br-PET-cGMPS as a PKG Inhibitor

For Immediate Release

This technical guide provides an in-depth exploration of Rp-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS), a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG). Tailored for researchers, scientists, and drug development professionals, this document details the inhibitory mechanisms, quantitative data, experimental protocols, and relevant signaling pathways associated with this crucial research tool.

Executive Summary

This compound is a lipophilic, membrane-permeant analog of cyclic guanosine monophosphate (cGMP) that serves as a competitive antagonist of PKG.[1] Its utility lies in its ability to selectively probe the physiological and pathological roles of the cGMP/PKG signaling cascade in a variety of cellular processes, including smooth muscle relaxation, platelet aggregation, and apoptosis.[1] This guide will provide the technical details necessary to effectively utilize this compound in a laboratory setting.

Quantitative Inhibitory Data

The inhibitory potency of this compound against PKG has been quantified through kinetic analyses. The following table summarizes the key inhibitory constants (Ki) for this compound against different protein kinases, highlighting its selectivity for PKG.

| Target Enzyme | Apparent Inhibitory Constant (Ki) | Reference |

| cGMP-dependent Protein Kinase (PKG) Type Iα | 0.03 µM | [2] |

| cGMP-dependent Protein Kinase (PKG) Type Iβ | 0.03 µM | [2] |

| cAMP-dependent Protein Kinase (PKA) Type II | 10 µM | [2] |

This data demonstrates that this compound is significantly more potent as an inhibitor of PKG Iα and Iβ compared to PKA, indicating a high degree of selectivity.

Signaling Pathways and Mechanism of Action

The canonical nitric oxide (NO)/cGMP/PKG signaling pathway is a critical regulator of numerous physiological functions.[3] NO, produced by nitric oxide synthase (NOS), activates soluble guanylyl cyclase (sGC) to convert GTP into cGMP.[3] cGMP then allosterically activates PKG, which in turn phosphorylates a multitude of downstream target proteins, leading to a cellular response.[4]

This compound functions as a competitive inhibitor by binding to the cGMP-binding sites on the regulatory domain of PKG without inducing the conformational change necessary for kinase activation.[5] This prevents the binding of endogenous cGMP and subsequent phosphorylation of substrate proteins.

Key Experimental Protocols

The following are detailed methodologies for common experimental applications of this compound.

Vascular Smooth Muscle Relaxation Assay

This assay is used to assess the role of the cGMP/PKG pathway in vasodilation.

Methodology:

-

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit) and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.[1]

-

Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor, such as phenylephrine or U46619, to induce a stable, submaximal contraction.[1]

-

Inhibitor Pre-incubation: Pre-incubate the aortic rings with this compound (e.g., for 30 minutes) to allow for cell penetration and binding to PKG.[1]

-

Vasodilator Addition: Assess the effect of a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside) by adding cumulatively increasing concentrations to the organ bath.[1]

-

Data Acquisition: Record the changes in isometric tension using a force transducer.[1]

-

Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Compare the dose-response curves of the vasodilator in the presence and absence of this compound to determine the inhibitory effect.[1]

Platelet Aggregation Inhibition Assay

This assay investigates the role of the cGMP/PKG pathway in preventing platelet activation and aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by low-speed centrifugation.[1]

-

Inhibitor Pre-incubation: Pre-incubate the PRP with this compound.

-

Assessment of Anti-aggregatory Reversal: Assess the ability of this compound to reverse the anti-aggregatory effect of a cGMP-elevating agent like sodium nitroprusside.[1] This is done by adding the cGMP-elevating agent followed by a platelet agonist (e.g., ADP, collagen).

-

Data Acquisition: Perform the assay in an aggregometer, which measures changes in light transmission as platelets aggregate.[1] Monitor and record the percentage of platelet aggregation over time.

-

Analysis: Compare the aggregation curves and the maximum percentage of aggregation in the presence and absence of this compound.[1]

Conclusion

This compound stands as a highly effective and selective tool for the investigation of cGMP/PKG-mediated signaling. Its competitive inhibitory action and cell permeability make it invaluable for elucidating the intricate roles of this pathway in both health and disease. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to confidently and effectively incorporate this compound into their experimental designs, ultimately advancing our understanding of cGMP signaling and its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rp-8-Br-PET-cGMPS: A Potent and Selective Modulator of cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rp-8-Br-PET-cGMPS, or (Rp)-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, is a pivotal research tool in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. This cGMP analog is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG), exhibiting selectivity that allows for the fine-tuned dissection of cGMP-mediated cellular processes.[1][2][3] Its membrane-permeant nature makes it particularly valuable for in vitro and cell-based assays.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols involving this compound, serving as an essential resource for researchers in pharmacology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a chemically modified analog of cGMP. The key modifications include a bromo-substitution at the 8th position of the guanine base, the addition of a β-phenyl-1,N²-etheno group, and the replacement of a non-bridging oxygen with sulfur in the cyclic phosphate moiety, resulting in the Rp-diastereomer.[5] These alterations confer its characteristic inhibitory activity and increased lipophilicity.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | 2-Bromo-3,4-dihydro-3-[3,5-O-[(R)-mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-Imidazo[1,2-a]purin-9-one sodium salt | [1][2] |

| Molecular Formula | C₁₈H₁₄BrN₅NaO₆PS | [1][2] |

| Molecular Weight | 562.27 g/mol | [1][2] |

| CAS Number | 185246-32-6 | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C | [1][2] |

Solubility

The solubility of this compound in common laboratory solvents is presented below.

| Solvent | Maximum Concentration (mM) | Reference(s) |

| Water | 20 | [1][2] |

| DMSO | 40 | [1][2] |

Biological Properties and Mechanism of Action

This compound primarily functions as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] The Rp-configuration of the phosphorothioate group is crucial for its antagonistic activity, as the corresponding Sp-isomer acts as a PKG agonist.[5] By competing with endogenous cGMP for the binding sites on the regulatory domain of PKG, this compound prevents the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream target proteins.

Recent studies have also highlighted its role as an inhibitor of cyclic nucleotide-gated (CNG) channels, which are crucial in phototransduction and other sensory processes.[4] This dual inhibitory action on both PKG and CNG channels makes it a valuable tool for studying cGMP signaling in various physiological and pathophysiological contexts, including vascular smooth muscle relaxation, platelet aggregation, and retinal degeneration.[5][6]

Biological Activity Data

| Parameter | Description | Value | Reference(s) |

| Target(s) | cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) channels | Competitive, reversible inhibitor | [1][2][4] |

| Selectivity | Selective for PKG over PKA (Protein Kinase A) | Apparent Ki for PKA type II activation is ~10 µM | [3] |

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on the cGMP signaling pathway can be visualized to better understand its application in experimental settings.

cGMP/PKG Signaling Pathway Inhibition

Caption: Inhibition of the cGMP/PKG signaling pathway by this compound.

General Experimental Workflow for Investigating PKG Inhibition

Caption: A generalized workflow for studying the effects of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. Researchers should optimize these protocols for their specific experimental systems.

Vascular Smooth Muscle Relaxation Assay

This assay assesses the ability of this compound to inhibit vasodilation induced by cGMP-elevating agents.

Materials:

-

Isolated aortic rings from a suitable animal model (e.g., rat, rabbit).

-

Organ bath system with force transducer.

-

Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Vasoconstrictor (e.g., Phenylephrine, U46619).

-

cGMP-elevating vasodilator (e.g., Sodium Nitroprusside, 8-Br-cGMP).

-

This compound stock solution (in water or DMSO).

Procedure:

-

Tissue Preparation: Isolate thoracic aortic rings and mount them in the organ bath containing Krebs-Henseleit buffer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash thoroughly.

-

Pre-contraction: Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces ~70-80% of the maximal response).

-

Inhibitor Incubation: Once a stable contraction plateau is reached, incubate one set of rings with the desired concentration of this compound (e.g., 1-30 µM) for a defined period (e.g., 30 minutes). The other set serves as a control (vehicle incubation).

-

Vasodilator Response: Add the cGMP-elevating vasodilator cumulatively to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction. Compare the dose-response curves of the vasodilator in the presence and absence of this compound. A rightward shift in the dose-response curve indicates competitive antagonism.

Platelet Aggregation Assay

This assay evaluates the effect of this compound on the inhibition of platelet aggregation by cGMP-elevating agents.

Materials:

-

Freshly drawn human or animal blood in an anticoagulant (e.g., sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet aggregometer.

-

Platelet agonist (e.g., ADP, collagen, thrombin).

-

cGMP-elevating anti-aggregatory agent (e.g., Sodium Nitroprusside).

-

This compound stock solution.

Procedure:

-

PRP and PPP Preparation: Prepare PRP by low-speed centrifugation of whole blood. Prepare PPP by high-speed centrifugation of the remaining blood.

-

Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Inhibitor and Agent Incubation: Pre-incubate PRP with this compound or vehicle for a specified time. Then, add the cGMP-elevating anti-aggregatory agent.

-

Induction of Aggregation: Add a platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: Measure the maximum percentage of platelet aggregation. Compare the aggregation curves in the presence and absence of this compound to determine its effect on reversing the anti-aggregatory action of the cGMP-elevating agent.

Affinity Chromatography for Target Identification

This protocol outlines a general approach to identify proteins that interact with this compound.

Materials:

-

This compound analog suitable for immobilization (e.g., with a linker arm).

-

Affinity chromatography matrix (e.g., NHS-activated Sepharose).

-

Cell or tissue lysate.

-

Binding buffer, wash buffer, and elution buffer.

-

Equipment for protein analysis (e.g., SDS-PAGE, mass spectrometry).

Procedure:

-

Ligand Immobilization: Covalently couple the this compound analog to the affinity matrix according to the manufacturer's instructions.

-

Column Packing: Pack a chromatography column with the this compound-coupled matrix.

-

Lysate Preparation: Prepare a clarified protein lysate from the cells or tissue of interest.

-

Binding: Apply the lysate to the equilibrated column to allow proteins to bind to the immobilized ligand.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand (e.g., high concentration of cGMP or this compound) or by changing the buffer conditions (e.g., pH, ionic strength).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as an indispensable tool for the precise investigation of cGMP signaling. Its well-defined inhibitory action on PKG and CNG channels, coupled with its cell permeability, allows researchers to probe the intricate roles of cGMP in a wide array of biological systems. The methodologies outlined in this guide provide a solid foundation for the effective application of this compound in elucidating the complexities of cGMP-mediated cellular regulation and in the pursuit of novel therapeutic strategies.

References

- 1. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cube-biotech.com [cube-biotech.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Rp-8-Br-PET-cGMPS in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely utilized in cellular biology to investigate the physiological roles of the cGMP signaling pathway. Primarily recognized as a competitive inhibitor of cGMP-dependent protein kinase (PKG), this compound is an invaluable tool for dissecting cGMP-mediated cellular processes from those regulated by other signaling molecules like cyclic AMP (cAMP).[1][2] Its enhanced lipophilicity compared to other cGMP analogs ensures efficient penetration of cell membranes, making it particularly suitable for studies in intact primary cells.[3]

These application notes provide a comprehensive guide for the use of this compound in primary cell culture experiments, including detailed protocols, data presentation, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its effects primarily by acting as a competitive antagonist of the cGMP binding sites on PKG.[1] By competing with endogenous cGMP, it prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of downstream target proteins. The 'Rp' configuration of the phosphorothioate group is crucial for its inhibitory activity, in contrast to the 'Sp' isomer which acts as a PKG agonist.[2]

While its principal target is PKG, it is important to note that this compound can also interact with other cGMP-binding proteins. For instance, it has been shown to inhibit cGMP-specific phosphodiesterase (PDE) type V and interact with cyclic nucleotide-gated (CNG) channels.[1][4] Under certain experimental conditions, particularly in the absence of a cGMP agonist, it may act as a partial agonist of PKG Iα.[5] Therefore, careful experimental design and data interpretation are crucial.

Signaling Pathway Diagram

Caption: cGMP signaling pathway and the inhibitory action of this compound.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes key quantitative data regarding the inhibitory and binding constants of this compound against its primary target, PKG, as well as its effects in various primary cell culture systems.

| Parameter | Value | Cell/System | Notes | Reference |

| Ki (PKG Iα) | 0.03 µM | Purified enzyme | Apparent inhibition constant, competitive inhibitor. | [1] |

| Ki (PKG Iβ) | 0.03 µM | Purified enzyme | Apparent inhibition constant, competitive inhibitor. | [1] |

| Effective Concentration | 3 µM | Rat tail arteries | Shifted vasoconstriction response induced by NO donor. | [1] |

| Effective Concentration | 30 µM | Porcine coronary arteries | Caused concentration-dependent contraction under basal conditions. | [6] |

| Effective Concentration | 100 µM | Human platelets | Antagonized PKG activation by 8-pCPT-cGMP. | [1] |

| Effective Concentration | 100 µM | Primary vascular smooth muscle cells (VSMCs) | Did not efficiently antagonize cGKI activation by 8-Br-cGMP and showed partial agonist effects. | [5] |

Note: The effective concentration can vary significantly depending on the primary cell type, experimental conditions, and the concentration of endogenous or exogenous cGMP. It is crucial to perform a dose-response curve for each new experimental system.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental reproducibility.

Materials:

-

This compound (molecular weight may vary slightly by batch, refer to the certificate of analysis)[7]

-

Dimethyl sulfoxide (DMSO) or sterile water[8]

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the molecular weight provided by the manufacturer (e.g., 562.27 g/mol ), calculate the volume of solvent required to achieve a desired stock concentration (e.g., 10-40 mM).[7][8]

-